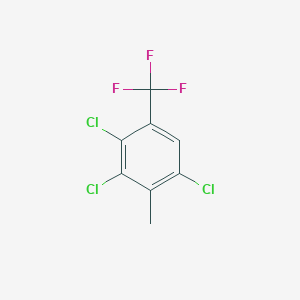

2,3,5-Trichloro-4-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFKTGNYJNFYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210483 | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141030-68-4 | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141030-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Examination of 2,3,5-Trichloro-4-methylbenzotrifluoride: A Specialized Chemical Intermediate

CAS Number: 141030-68-4

This technical guide addresses the available scientific and technical information for 2,3,5-Trichloro-4-methylbenzotrifluoride. An extensive search of publicly accessible chemical databases, supplier information, and scientific literature reveals that this compound is a specialized chemical intermediate with limited publicly available data. While a comprehensive guide with detailed experimental protocols and in-depth mechanistic discussions is not feasible based on current information, this document synthesizes the confirmed properties and provides an expert perspective on its likely characteristics and role in chemical synthesis, grounded in the behavior of structurally related compounds.

Core Identification and Properties

IUPAC Name: Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-

Molecular Formula: C₈H₃Cl₃F₃

Molecular Weight: 263.47 g/mol

Table 1: Summary of Known Properties and Identifiers

| Property | Value | Source |

| CAS Number | 141030-68-4 | [1] |

| Molecular Formula | C₈H₃Cl₃F₃ | [1] |

| Molecular Weight | 263.47 | [1] |

| Physical Appearance | Liquid or white to yellow crystal powder | [1] |

| Primary Use | Chemical Intermediate | [1] |

Synthetic Pathways: An Expert Postulate

Specific, peer-reviewed synthesis protocols for this compound are not publicly documented. However, based on established organofluorine and aromatic chemistry, its synthesis would likely follow one of two logical pathways. The choice between these routes in an industrial setting would be dictated by the availability and cost of starting materials, as well as the desired control over regioselectivity.

Pathway A: Chlorination of a Methylbenzotrifluoride Precursor

This approach would begin with a less chlorinated methylbenzotrifluoride and introduce the chlorine atoms through electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The final substitution pattern would be a result of the interplay between these directing effects and the reaction conditions.

Caption: Postulated Synthetic Pathway A via Electrophilic Chlorination.

Pathway B: Fluorination of a Trichloromethyl Intermediate

Alternatively, the synthesis could start from a chlorinated toluene derivative. The methyl group would first be converted to a trichloromethyl (-CCl₃) group via free-radical chlorination. This would then be followed by a halogen exchange (Halex) reaction, typically using a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to form the trifluoromethyl (-CF₃) group. This method is a common industrial route for producing benzotrifluorides.[2][3]

Caption: Postulated Synthetic Pathway B via Halogen Exchange Reaction.

Anticipated Reactivity and Role in Drug Discovery

As an intermediate, the value of this compound lies in its potential for further functionalization. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various other functional groups.

The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms activates the benzene ring for SNAr reactions. This would allow for the displacement of one or more chlorine atoms by nucleophiles such as amines, alcohols, or thiols, providing a scaffold for building more complex molecules.[5]

Safety and Handling

While a full Safety Data Sheet (SDS) is not publicly available, related compounds and supplier information provide a baseline for handling precautions. The compound is associated with the following risk and safety statements:

-

R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[1]

-

R36/37/38: Irritating to eyes, respiratory system, and skin.[1]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[1]

Standard laboratory procedures for handling halogenated aromatic compounds should be followed, including use in a well-ventilated fume hood, and the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion and Future Outlook

This compound (CAS 141030-68-4) is a chemical entity primarily defined by its role as a synthetic intermediate. The lack of extensive public data suggests its use in proprietary industrial processes, likely in the synthesis of agrochemicals or pharmaceuticals where the unique substitution pattern of the benzene ring is required. Further detailed information regarding its properties, synthesis, and reactivity would likely be found in patent literature specific to the final products for which it serves as a precursor. For researchers and drug development professionals, this compound represents a potential building block that, while not well-characterized publicly, fits into the broader, well-established chemistry of trifluoromethylated and chlorinated aromatic compounds.

References

A comprehensive list of peer-reviewed articles specifically detailing this compound could not be compiled due to the limited availability of public information. The insights in this guide are based on general chemical principles and data from analogous compounds.

Sources

- 1. 141030-68-4,2,3,5-TRICHLORO-4-METHYL-BENZOTRIFLUORIDE [lookchemicals.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes - Google Patents [patents.google.com]

- 4. jelsciences.com [jelsciences.com]

- 5. benchchem.com [benchchem.com]

A Predictive Spectroscopic Guide to 2,3,5-Trichloro-4-methylbenzotrifluoride

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2,3,5-Trichloro-4-methylbenzotrifluoride. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures, to construct a reliable predictive model of its spectral behavior. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding for the identification and characterization of this and related halogenated aromatic compounds.

Introduction and Structural Rationale

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups. This substitution pattern dictates a complex interplay of inductive and resonance effects, which in turn governs its chemical reactivity and provides a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification in complex matrices and for quality control in any synthetic application.

The core of this guide is a predictive analysis. The choice of analytical techniques—NMR, IR, and MS—is based on their universal application in structural elucidation.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the carbon-hydrogen framework and the unique trifluoromethyl group.

-

IR Spectroscopy: Identifies the functional groups and the vibrational modes of the molecule.

-

Mass Spectrometry: Determines the molecular weight and provides insight into the molecule's fragmentation patterns, confirming its elemental composition.

The predictions herein are grounded in established spectroscopic theory and comparative analysis with data from structurally related compounds, such as other trichlorotoluenes and substituted benzotrifluorides.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

Methodology for Prediction: The chemical shifts (δ) are predicted based on the principle of additivity of substituent effects on the benzene ring (base value δ 7.36 ppm).[1][2][3] Electron-withdrawing groups (Cl, CF₃) deshield adjacent protons, shifting them downfield, while electron-donating groups (CH₃) shield them, causing an upfield shift.

-

Aromatic Region: The molecule possesses a single aromatic proton at the C-6 position. This proton is flanked by two electron-withdrawing chloro groups, which will significantly deshield it, shifting its signal downfield.

-

Aliphatic Region: The methyl (CH₃) group at C-4 is situated between two chloro groups, which will have a moderate deshielding effect on its protons.

Predicted Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-H (on C-6) | 7.5 - 7.8 | Singlet (s) | Deshielded by adjacent chloro groups. No adjacent protons for coupling. |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | Deshielding effect from neighboring chloro groups. No adjacent protons for coupling. |

Predicted ¹³C NMR Spectrum

Methodology for Prediction: Chemical shifts are predicted based on established substituent effects on the benzene ring (base value δ 128.5 ppm).[4][5][6] The highly electronegative trifluoromethyl and chloro groups will cause significant downfield shifts for the carbons they are attached to. The trifluoromethyl carbon itself will appear as a characteristic quartet due to coupling with the three fluorine atoms.

Predicted Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (if coupled to F) | Rationale |

| C-1 (-CF₃) | 128 - 132 | Quartet (q, ¹JCF ≈ 270-280 Hz) | Attached to the strongly electron-withdrawing CF₃ group. |

| C-2 (-Cl) | 132 - 136 | Singlet (s) | Attached to a chloro group. |

| C-3 (-Cl) | 130 - 134 | Singlet (s) | Attached to a chloro group. |

| C-4 (-CH₃) | 135 - 140 | Singlet (s) | Attached to the methyl group and deshielded by adjacent chloro groups. |

| C-5 (-Cl) | 133 - 137 | Singlet (s) | Attached to a chloro group. |

| C-6 (-H) | 125 - 129 | Singlet (s) | The only carbon bearing a proton, expected to be the most upfield of the aromatic carbons. |

| -C F₃ | 120 - 125 | Quartet (q, ¹JCF ≈ 270-280 Hz) | Characteristic shift and coupling for a CF₃ group attached to an aromatic ring. |

| -C H₃ | 18 - 22 | Singlet (s) | Typical range for a methyl group on an aromatic ring. |

Predicted ¹⁹F NMR Spectrum

Methodology for Prediction: The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring.[7][8][9] Electron-withdrawing groups on the ring typically cause an upfield shift (more negative ppm value) of the CF₃ signal relative to unsubstituted benzotrifluoride (δ ≈ -63 ppm).[10]

Predicted Data:

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -CF₃ | -60 to -65 | Singlet (s) | The presence of multiple electron-withdrawing chloro groups is expected to shift the signal within this range. No other fluorine atoms are present for coupling. |

Predicted Infrared (IR) Spectroscopy

Methodology for Prediction: Predicted IR absorption frequencies are based on characteristic group frequencies from correlation tables.[11][12][13][14][15] The spectrum will be dominated by vibrations associated with the aromatic ring, the C-H bonds, the C-Cl bonds, and the very strong absorptions from the C-F bonds of the trifluoromethyl group.

Predicted Data:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Weak to Medium | Characteristic for C-H bonds on an aromatic ring. |

| 2980 - 2850 | C-H stretch (aliphatic, -CH₃) | Weak to Medium | Characteristic for the methyl group. |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong | Multiple bands are expected due to the substituted benzene ring. |

| 1350 - 1100 | C-F stretch (-CF₃) | Very Strong | A series of intense bands, characteristic of the trifluoromethyl group. |

| 850 - 750 | C-Cl stretch | Strong | Characteristic for aryl chlorides. |

| 900 - 690 | C-H bend (aromatic, out-of-plane) | Strong | The position is indicative of the substitution pattern. |

Predicted Mass Spectrometry (MS)

Methodology for Prediction: The predicted mass spectrum is based on the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and general fragmentation pathways for halogenated aromatic compounds.[16][17][18] The molecular ion region will exhibit a characteristic cluster of peaks due to the presence of three chlorine atoms.

Predicted Data:

Molecular Ion (M⁺): The nominal molecular weight is 262 g/mol (for C₈H₄³⁵Cl₃F₃). Due to the presence of three chlorine atoms, the molecular ion will appear as a cluster of peaks with the following approximate relative intensities:

-

M⁺ (m/z 262): Containing three ³⁵Cl atoms.

-

M+2 (m/z 264): Containing two ³⁵Cl and one ³⁷Cl atom.

-

M+4 (m/z 266): Containing one ³⁵Cl and two ³⁷Cl atoms.

-

M+6 (m/z 268): Containing three ³⁷Cl atoms.

The intensity ratio of these peaks will be approximately 100:98:32:3.

Major Fragmentation Pathways: Fragmentation will likely proceed through the loss of stable radicals or neutral molecules.

-

Loss of a chlorine radical: [M-Cl]⁺ at m/z 227, 229, 231. This is a common fragmentation pathway for chlorinated aromatics.

-

Loss of a trifluoromethyl radical: [M-CF₃]⁺ at m/z 193, 195, 197. The stability of the CF₃ radical makes this a plausible fragmentation.

-

Loss of a methyl radical: [M-CH₃]⁺ at m/z 247, 249, 251.

| m/z Value (Nominal) | Proposed Fragment | Rationale |

| 262, 264, 266, 268 | [C₈H₄Cl₃F₃]⁺ (M⁺) | Molecular ion with characteristic isotopic pattern for 3 Cl atoms. |

| 227, 229, 231 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 193, 195, 197 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

Standard Experimental Protocols

For researchers who may synthesize or isolate this compound, the following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all protonated and non-protonated carbons.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a suitable reference standard if necessary.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) is a modern and simple technique.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Caption: Predicted key HMBC correlations for this compound.

Conclusion

This guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectra of this compound. The presented data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a detailed spectroscopic profile that can aid in the future identification and structural verification of this compound. The methodologies and rationales provided herein are designed to be a practical tool for chemists and researchers, demonstrating the power of predictive spectroscopy in modern chemical science.

References

-

ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

-

Ovid. (n.d.). Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Retrieved from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

-

ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

CSIRO Publishing. (1980, November 1). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. Retrieved from [Link]

-

ConnectSci. (1980, November 1). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

(n.d.). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

AIP Publishing. (n.d.). E". Retrieved from [Link]

-

(n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Effect of Trifluoromethyl Group Position in Bis-styrylbenzenes on Their Characteristics. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (2020, July 29). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. Retrieved from [Link]

-

ACS Publications. (2014, July 21). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

(n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichlorotoluene. Retrieved from [Link]

-

NIH PubChem. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MSU chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

(n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

(n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIH PubChem. (n.d.). Methyl 2,4,5-trichlorophenyl sulfone. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. ovid.com [ovid.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

Technical Guide: Synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride

This guide details the industrial synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS 141030-68-4), a critical halogenated intermediate used in the development of advanced agrochemicals (such as pyrethroids) and specialized pharmaceutical scaffolds.

The synthesis is non-trivial due to the competing directing effects of the substituents and the requirement for high regioselectivity. This guide presents the Regioselective p-Xylene Pathway , which is the most viable industrial route, leveraging the electronic properties of the xylene core prior to fluorination to maximize yield and purity.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound Formula: C₈H₄Cl₃F₃ CAS: 141030-68-4 Core Challenges:

-

Regiocontrol: Installing three chlorine atoms at the 2, 3, and 5 positions while preserving the 4-methyl group.

-

Selective Fluorination: Converting a trichloromethyl precursor to a trifluoromethyl group without over-fluorinating the aromatic ring or affecting the remaining methyl group.

Retrosynthetic Logic

Direct chlorination of 4-methylbenzotrifluoride is inefficient because the trifluoromethyl group (position 1) is a strong meta-director (directing to 3, 5), while the methyl group (position 4) is an ortho-director (directing to 3, 5). While this facilitates 3,5-dichlorination, introducing the third chlorine at position 2 (ortho to the bulky/deactivating CF₃ and meta to the activating Me) is kinetically disfavored.

Therefore, the optimal route begins with p-Xylene . The electron-rich xylene ring allows for facile trichlorination. Subsequently, the steric difference between the two methyl groups—one flanked by two chlorines (position 4) and one flanked by a hydrogen and a chlorine (position 1)—allows for selective radical chlorination and subsequent fluorination.

Pathway Overview:

-

Ring Chlorination: p-Xylene

2,3,5-Trichloro-p-xylene. -

Side-Chain Functionalization: 2,3,5-Trichloro-p-xylene

2,3,5-Trichloro-4-methylbenzotrichloride. -

Fluorine Exchange: 2,3,5-Trichloro-4-methylbenzotrichloride

Target.

Figure 1: Retrosynthetic strategy prioritizing steric control and electronic activation.

Step-by-Step Experimental Protocol

Step 1: Ring Chlorination of p-Xylene

This step installs the three chlorine atoms on the aromatic ring. The reaction is an electrophilic aromatic substitution.[1]

-

Reagents: p-Xylene, Chlorine gas (Cl₂), Ferric Chloride (FeCl₃) or Iodine (I₂) catalyst.

-

Conditions: 50–70°C, atmospheric pressure.

Protocol:

-

Charge a glass-lined reactor with p-Xylene and 1.5 mol% anhydrous FeCl₃.

-

Heat the mixture to 55°C.

-

Introduce Cl₂ gas via a sparger. The reaction is exothermic; control temperature between 60–70°C using a cooling jacket.

-

Monitor reaction progress via GC.[2]

-

Phase 1: Formation of 2,5-dichloro-p-xylene (major intermediate).

-

Phase 2: Continued chlorination leads to 2,3,5-trichloro-p-xylene.

-

-

Critical Endpoint: Stop Cl₂ flow immediately when 2,3,5-trichloro-p-xylene maximizes and before significant tetrachloro-p-xylene forms.

-

Purge with N₂ to remove HCl and excess Cl₂.[2]

-

Workup: Wash with dilute NaOH and water. Recrystallize from methanol if high purity is required, though crude material is often sufficient for Step 2.

Data Summary:

| Parameter | Specification |

|---|---|

| Conversion | >98% |

| Selectivity (Trichloro) | ~85% (Main byproduct: Tetrachloro-p-xylene) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 44–46°C |[3][4]

Step 2: Regioselective Side-Chain Chlorination

This is the most critical step. We must chlorinate one methyl group to a trichloromethyl (-CCl₃) group while leaving the other methyl group intact.

-

Mechanism: Free radical substitution.

-

Selectivity Basis: The "Ortho Effect."

-

Methyl A (Position 4): Flanked by Cl at Pos 3 and Cl at Pos 5.[5] (Highly sterically hindered).

-

Methyl B (Position 1): Flanked by Cl at Pos 2 and H at Pos 6. (Less hindered).

-

Result: Radical attack occurs preferentially at Position 1.

-

Protocol:

-

Dissolve 2,3,5-trichloro-p-xylene in CCl₄ or use neat if temperature permits (melt phase).

-

Add radical initiator (AIBN or Benzoyl Peroxide, 0.5 mol%).

-

Heat to reflux (or 120–130°C for neat melt).

-

Irradiate with a UV mercury vapor lamp to initiate radicals.

-

Sparge Cl₂ gas slowly.

-

Process Control: Monitor the density of the solution or use GC. The reaction proceeds through mono- (-CH₂Cl), di- (-CHCl₂), to tri-chloromethyl (-CCl₃).

-

Stop when the peak for 2,3,5-trichloro-4-methylbenzotrichloride is maximized.

-

Purge with N₂.[2] Isolate the product by vacuum distillation to remove unreacted materials and over-chlorinated byproducts.

Step 3: Fluorination (Halex Reaction)

Conversion of the trichloromethyl group to the trifluoromethyl group.

-

Reagents: Anhydrous Hydrogen Fluoride (AHF), Antimony Pentachloride (SbCl₅) catalyst.

-

Conditions: High pressure (Autoclave), 100–140°C.

Protocol:

-

Safety Warning: HF is fatal upon contact. Use Hastelloy or Monel autoclaves. Full PPE and HF scrubbers are mandatory.

-

Charge the autoclave with 2,3,5-trichloro-4-methylbenzotrichloride and SbCl₅ (2-5 mol%).

-

Cool to 0°C and introduce Anhydrous HF (4-5 molar equivalents).

-

Seal and heat gradually to 120°C. Pressure will rise significantly due to HCl generation.

-

Vent HCl gas continuously through a caustic scrubber to maintain operating pressure (approx. 15–20 bar).

-

Reaction time: 4–6 hours.

-

Cool to room temperature and vent excess HF.

-

Workup: Pour reaction mass onto ice/water. Extract with dichloromethane.[6]

-

Neutralize organic layer with NaHCO₃.

-

Purification: Fractional distillation.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical process flow, including catalyst inputs and waste streams.

Figure 2: Industrial process flow for the sequential halogenation of p-Xylene.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

| Technique | Expected Signal / Characteristic |

| GC-MS | Molecular Ion (M+): 262/264/266 (Characteristic isotope pattern for 3 Cl atoms).Fragmentation: Loss of CF₃ (M-69), Loss of Cl (M-35). |

| ¹H NMR (CDCl₃) | Aromatic H: Singlet at ~7.4–7.6 ppm (only one aromatic proton at position 6).Methyl H: Singlet at ~2.4–2.5 ppm (Ar-CH₃). |

| ¹⁹F NMR | CF₃ Group: Singlet at ~-63 ppm (typical for benzotrifluorides). |

| HPLC | Purity >98.5% (Area %). Impurities: 2,5-dichloro analog or over-chlorinated species. |

Safety & Handling (E-E-A-T)

-

HF Handling: This process utilizes Anhydrous Hydrogen Fluoride.[7] This is a Category 1 Acute Toxin. A specific "HF Medical Response Kit" containing Calcium Gluconate gel must be immediately accessible.

-

Chlorine Gas: Ensure redundant scrubbers (NaOH) are active during chlorination steps to neutralize HCl and unreacted Cl₂.

-

Exotherms: The ring chlorination is highly exothermic. Failure to control Cl₂ addition rate can lead to thermal runaway and polychlorination (tar formation).

References

-

Löser, E., & Beck, U. (2011).[1] Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for industrial chlorination of xylenes).

-

Bennett, H. et al. (1977). Process for the preparation of 2,5-dichloro-p-xylene. U.S. Patent No.[4][8][9] 4,010,214. Washington, DC: U.S. Patent and Trademark Office. (Describes the chlorination of p-xylene and trichloro-byproducts).

-

Marhold, A. et al. (1985). Process for the preparation of chlorobenzotrifluoride compounds. European Patent EP0150587B1. European Patent Office.[8] (Describes fluorination techniques for chlorinated benzotrichlorides).

Sources

- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity - Google Patents [patents.google.com]

- 5. Synthesis of 2,3,5-trihydroxyphenylprop-1-ene and its 4-chloro-, 6-chloro-, and 4,6-dichloro- derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US3692850A - Process for the production of 2,4,5-trichlorotoluene - Google Patents [patents.google.com]

"2,3,5-Trichloro-4-methylbenzotrifluoride" molecular weight

Molecular Weight Analysis, Synthesis Architecture, and Critical Applications

Executive Summary & Chemical Identity[1][2][3]

In the high-stakes arena of agrochemical and pharmaceutical intermediate synthesis, 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS: 141030-68-4) represents a critical structural motif. It serves as a lipophilic scaffold, leveraging the trifluoromethyl group (-CF₃) to enhance metabolic stability and membrane permeability in bioactive molecules.

This guide moves beyond basic property listing to provide a rigorous analysis of the molecule's mass spectrometry profile, synthesis logic, and handling protocols. For researchers in drug discovery and crop protection, understanding the precise molecular weight and isotopic distribution of this compound is not merely a documentation task—it is essential for accurate stoichiometry and impurity profiling.

Core Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 1,2,5-Trichloro-4-methyl-3-(trifluoromethyl)benzene |

| Common Name | This compound |

| CAS Number | 141030-68-4 |

| Molecular Formula | C₈H₄Cl₃F₃ |

| SMILES | Cc1c(Cl)cc(c(Cl)c1Cl)C(F)(F)F |

| Physical State | Viscous liquid / Low-melting solid (Ambient) |

Molecular Weight & Isotopic Analysis

For analytical chemists validation of this compound relies heavily on Mass Spectrometry (MS). Due to the presence of three chlorine atoms, the "Molecular Weight" is not a single number but a distinct isotopic envelope.

Precise Mass Calculation[3]

The standard molecular weight (used for molarity calculations) is an average based on natural abundance. However, the Monoisotopic Mass is the critical value for high-resolution MS (HRMS).

-

Average Molecular Weight: 263.47 g/mol [1]

-

Monoisotopic Mass (³⁵Cl dominant): 261.93 Da

The Chlorine Isotope Signature

The presence of three chlorine atoms (

-

M+0 (All ³⁵Cl): 261.93 Da (Base Peak)

-

M+2 (One ³⁷Cl): 263.93 Da (Approx. 96% relative abundance to M+0)

-

M+4 (Two ³⁷Cl): 265.93 Da (Approx. 31% relative abundance)

-

M+6 (Three ³⁷Cl): 267.92 Da (Approx. 3% relative abundance)

Analyst Note: When integrating HPLC-MS peaks, ensure your window accounts for the M+2 and M+4 isotopologues to avoid underestimating the signal intensity.

Synthesis Architecture

The synthesis of this compound is non-trivial due to the competing directing effects of the substituents. The methyl group is an activator (ortho/para directing), while the trifluoromethyl group is a deactivator (meta directing).

Retrosynthetic Logic

The most robust industrial route avoids direct fluorination of the ring. Instead, it utilizes Electrophilic Aromatic Chlorination of a pre-fluorinated precursor, typically 4-methylbenzotrifluoride .

Directing Effects Analysis:

-

Start: 4-Methylbenzotrifluoride.

-

Substituent 1 (-CH₃ at C4): Directs incoming electrophiles to C3 and C5 (Ortho).

-

Substituent 2 (-CF₃ at C1): Directs incoming electrophiles to C3 and C5 (Meta).

-

Convergence: Both groups direct strongly to positions 3 and 5.

-

The Challenge (Position 2): After 3,5-dichlorination, the final chlorine must enter Position 2. This site is sterically crowded and electronically less favorable, requiring a strong Lewis Acid catalyst and elevated temperatures.

Synthesis Workflow Diagram

Figure 1: Step-wise electrophilic chlorination pathway highlighting the kinetic barrier to the final trichlorinated product.

Experimental Protocol (Bench Scale)

Safety Warning: This reaction involves chlorine gas and HF derivatives. Work must be performed in a dedicated fume hood with scrubber systems.

-

Charge: Load a glass-lined reactor with 1.0 eq of 4-methylbenzotrifluoride and 0.05 eq of anhydrous FeCl₃.

-

First Stage Chlorination: Introduce Cl₂ gas slowly while maintaining temperature at 30-40°C. Monitor by GC until the 3,5-dichloro intermediate peaks.

-

Catalyst Spike: Add a stronger Lewis acid (e.g., SbCl₅ or I₂) to drive the third chlorination.

-

Second Stage Chlorination: Ramp temperature to 100-110°C. Continue sparging Cl₂.

-

Quench: Purge with N₂ to remove excess Cl₂/HCl. Wash organic layer with 10% NaHCO₃.

-

Purification: Fractional distillation under reduced pressure. The 2,3,5-isomer has a higher boiling point than the 3,5-dichloro precursor.

Analytical Characterization & QC

To certify the identity of the synthesized material, a multi-modal approach is required.

| Method | Diagnostic Feature |

| ¹H NMR (CDCl₃) | Singlet (~2.4 ppm): Methyl group protons.Singlet (~7.5 ppm): Single aromatic proton at C6. (Crucial: Absence of coupling indicates full substitution at 2,3,5). |

| ¹⁹F NMR | Singlet (~ -63 ppm): Characteristic of Ar-CF₃. Shift varies slightly based on ortho-chlorine steric compression. |

| GC-MS | Retention Time: Late eluter due to high halogen content.Mass Spec: Molecular ion cluster at m/z 262/264/266. Loss of CF₃ (M-69) is a common fragment. |

Applications in Drug & Agrochemical Development

This molecule is rarely an end-product. It is a high-value Building Block used to introduce lipophilicity.

-

Herbicides: The trichloro-methyl-benzotrifluoride motif is common in PPO (Protoporphyrinogen Oxidase) inhibitors. The Cl atoms provide steric locking, while the CF₃ group ensures the molecule penetrates the waxy cuticle of leaves.

-

Pharmaceuticals: Used as a scaffold for modifying metabolic half-life. The electron-withdrawing nature of the ring deactivates metabolic oxidation sites (like the methyl group), prolonging drug action.

References

-

LookChemicals. (2025). Product Data: this compound (CAS 141030-68-4).[1] Retrieved from

-

PubChem. (2025).[2] Compound Summary: 4-Methylbenzotrifluoride (Precursor). Retrieved from

-

ChemicalBook. (2025).[3] Synthesis and Properties of Chlorinated Benzotrifluorides. Retrieved from

-

Google Patents. (2014). Process for the preparation of polychlorinated benzotrifluorides (CN103936550A). Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 2,3,5-Trichloro-4-methylbenzotrifluoride

Executive Summary

This technical guide details the protocols for performing Nucleophilic Aromatic Substitution (

Successful derivatization of this molecule relies on exploiting the electronic activation provided by the trifluoromethyl (

Chemical Architecture & Reactivity Analysis

To design effective protocols, one must understand the competing electronic forces within the molecule.

Structural Analysis[1]

-

Activating Group: The trifluoromethyl group (

) at C-1 is a strong electron-withdrawing group (EWG) via induction ( -

Deactivating Group: The methyl group (

) at C-4 is a weak electron-donating group (EDG), which generally raises the electron density of the ring, slightly retarding -

Leaving Groups: There are three chlorines (C-2, C-3, C-5).

Regioselectivity Logic

In

-

C-2 Chlorine: Located ortho to the

group. Highly Activated. -

C-3 Chlorine: Located meta to the

group.[1] Not Activated. -

C-5 Chlorine: Located meta to the

group.[1] Not Activated.

Visualization: Electronic Activation Map

Figure 1: Electronic activation map highlighting C-2 as the exclusive site for nucleophilic attack due to ortho-activation by the trifluoromethyl group.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | DMF, NMP, DMSO | Polar aprotic solvents stabilize the anionic Meisenheimer intermediate formed during the rate-determining step. |

| Temperature | 80°C – 120°C | The C-4 methyl group slightly deactivates the ring; elevated temperatures are required to overcome the activation energy barrier. |

| Base | Cesium carbonate is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic media). | |

| Atmosphere | Nitrogen / Argon | Moisture must be excluded to prevent hydrolysis of the |

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of N-substituted-3,5-dichloro-4-methyl-2-(trifluoromethyl)anilines. Scope: Primary and secondary amines (e.g., piperidine, morpholine, aniline).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

-

Preparation: Charge a flame-dried reaction flask with this compound and

under an inert atmosphere ( -

Solvation: Add anhydrous DMF via syringe. Stir until the substrate is dissolved.

-

Addition: Add the amine dropwise at room temperature. Note: Exotherm is possible but usually mild due to the methyl deactivation.

-

Reaction: Heat the mixture to 90°C . Monitor via HPLC or GC-MS.

-

Checkpoint: Conversion should reach >95% within 4–6 hours. If slow, increase temp to 110°C.

-

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume).

-

Isolation:

-

Solid Product: Filter the precipitate, wash with water, and dry in a vacuum oven.

-

Liquid/Oil: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[2]

-

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of aryl ethers. Scope: Phenols and aliphatic alcohols.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Phenol derivative or Alcohol (1.1 equiv)

-

Base:

(1.5 equiv) for phenols; -

Solvent: DMSO or NMP.[3]

Procedure:

-

Nucleophile Activation (Pre-step):

-

For Phenols: Mix phenol and

in solvent and stir for 15 min at RT. -

For Alcohols: Suspend NaH (60% in oil) in dry THF/DMF at 0°C, add alcohol slowly, stir 30 min until

evolution ceases.

-

-

Coupling: Add the substrate (this compound) to the activated nucleophile solution.

-

Reaction: Heat to 100°C – 120°C .

-

Note: Ether formations are often slower than aminations. Reaction time may extend to 12–16 hours.

-

-

Quench: Carefully quench with saturated

solution. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to separate the product from unreacted phenol.

Process Workflow & Analytical Controls

To ensure data integrity and process control, follow this logic flow.

Figure 2: Operational workflow for SNAr optimization.

Analytical Validation (Self-Validating System)

-

GC-MS: Expect a single peak for the mono-substituted product. The molecular ion (

) should correspond to the loss of one -

NMR: The

-

Starting Material:

to -

Product: A significant shift (typically upfield by 2-5 ppm depending on the nucleophile) confirms substitution at the C-2 position.

-

- NMR: Monitor the integration of the methyl group (approx 2.3-2.5 ppm). It should remain intact (integral = 3H), confirming no side reactions at the benzylic position.

Troubleshooting & Safety

Common Pitfalls

-

Low Conversion: Often caused by moisture in the solvent (DMF is hygroscopic). Ensure solvents are

ppm water. -

Regioisomer Mixtures: While rare for this substrate, if "over-reaction" occurs (substitution at C-3), reduce temperature and strictly control stoichiometry (1.05 equiv of nucleophile).

-

Hydrolysis: If a peak corresponding to a benzoic acid appears (

), the reaction temperature is too high or the medium is too wet/basic.

Safety Profile

-

Corrosivity: The substrate is an alkyl halide and potential skin irritant.

-

HF Generation: Although the aromatic

bond is stable, thermal decomposition or reaction with strong Lewis acids can release HF. Do not use glass reactors for reactions involving strong Lewis acids at high temperatures; however, standard basic -

Waste: Segregate halogenated waste streams.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr regiochemistry).

-

PubChem Compound Summary. (n.d.). This compound.[4]

-

Rohde, et al. (2015). Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Benzenes. Journal of Fluorine Chemistry. (General reference for poly-halo systems).

Sources

Application Notes and Protocols for 2,3,5-Trichloro-4-methylbenzotrifluoride in the Synthesis of Trifluoromethylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethyl Group and the Role of Polychlorinated Benzotrifluoride Intermediates

The introduction of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1] This small functional group can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of a compound to its biological target.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group resistant to metabolic degradation and thereby increasing the in vivo half-life of drug candidates.[3]

While numerous reagents are available for the direct introduction of a trifluoromethyl group, a powerful and versatile strategy involves the use of pre-functionalized building blocks that already contain the CF₃ moiety. Polychlorinated benzotrifluorides are a class of such intermediates, offering a robust platform for the synthesis of complex trifluoromethylated molecules. The chlorine substituents on the aromatic ring serve as versatile handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SₙAr).

This technical guide focuses on the synthetic utility of 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS No. 141030-68-4) , a highly functionalized intermediate poised for the generation of diverse trifluoromethylated compounds. While direct, detailed protocols for this specific substrate are not extensively reported in peer-reviewed literature, its reactivity can be confidently predicted based on the well-established principles of SₙAr on electron-deficient aromatic systems. The protocols outlined herein are based on the reactivity of structurally analogous polychlorinated and nitrated benzotrifluorides and are intended to serve as a robust starting point for synthetic exploration.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 141030-68-4 | [4] |

| Molecular Formula | C₈H₄Cl₃F₃ | N/A |

| Molecular Weight | 263.47 g/mol | [4] |

| Appearance | White to yellow crystalline powder or liquid | [4] |

| Boiling Point | Data not available for this specific isomer. Related isomers have boiling points in the range of 180-210 °C. | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, DMSO, Toluene). | [6] |

Safety Information:

Core Directive: Synthetic Utility via Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of this compound is predicated on the principle of nucleophilic aromatic substitution. The electron-withdrawing nature of the trifluoromethyl group and the three chlorine atoms renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Attack

The regioselectivity of SₙAr on polysubstituted aromatic rings is governed by the electronic and steric effects of the substituents. The trifluoromethyl group is a strong electron-withdrawing group, and it will activate the positions ortho and para to it for nucleophilic attack. In the case of this compound, the chlorine atoms at positions 3 and 5 are ortho and para, respectively, to the CF₃ group and are therefore the most likely to be displaced. Steric hindrance from the adjacent methyl group at position 4 may also influence the site of attack.

Application Note 1: Synthesis of Novel Herbicidal and Pesticidal Scaffolds

Causality Behind Experimental Choices: Polychlorinated and trifluoromethylated pyridines and benzenes are key intermediates in the synthesis of numerous commercial agrochemicals. The protocols detailed below are designed to mimic the core bond-forming reactions used in the agrochemical industry, providing a pathway to novel analogues for screening and development. The choice of nucleophiles (amines and thiols) is based on their prevalence in bioactive molecules.

Protocol 1.1: Nucleophilic Aromatic Substitution with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of this compound with a range of amine nucleophiles. The resulting amino-substituted benzotrifluorides can serve as precursors for more complex herbicidal or pesticidal agents.

Workflow for SₙAr with Amines:

Sources

- 1. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. US9744207B2 - Pharmaceutical compositions with enhanced stability - Google Patents [patents.google.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. airgas.com [airgas.com]

- 8. CN1086374C - Process for preparing 3,4,5-trichloro-benzotrifluoride - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Cross-Coupling Reactions with 2,3,5-Trichloro-4-methylbenzotrifluoride

Welcome to the dedicated technical support guide for 2,3,5-Trichloro-4-methylbenzotrifluoride. This resource is designed for researchers, chemists, and drug development professionals who are looking to utilize this versatile but challenging substrate in cross-coupling reactions. Here, we address common issues, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommendations to empower you to overcome synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and reactivity of this compound.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from a combination of steric and electronic effects. The molecule features chlorine atoms in positions that create significant steric hindrance around the aromatic ring. Specifically, the C-Cl bonds at positions 3 and 5 are flanked by other substituents, making it difficult for a bulky catalyst to access and oxidatively add to the C-Cl bond. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the entire aromatic system, making the C-Cl bonds less susceptible to oxidative addition, which is the rate-limiting step in many cross-coupling cycles.

Q2: Which C-Cl bond is most likely to react first?

A2: Predicting the regioselectivity can be complex, but generally, the C-Cl bond at the 5-position is the most likely to undergo oxidative addition first. This is because it is the least sterically hindered compared to the C-Cl at the 3-position (flanked by -CH3 and another Cl) and the 2-position (flanked by the bulky -CF3 group). However, achieving selective mono-substitution requires careful optimization of reaction conditions to prevent multiple couplings.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?

A3: It is highly unlikely that standard, less active palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) will be effective. The combination of steric hindrance and the electron-deficient nature of the aryl chloride necessitates the use of more advanced, highly active catalyst systems. These typically involve a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) combined with a specialized, bulky, and electron-rich phosphine ligand.

Q4: Is this compound stable under typical reaction conditions?

A4: this compound is a robust compound and is generally stable under the inert conditions required for most cross-coupling reactions. However, at very high temperatures and in the presence of strong bases, side reactions like dehalogenation or decomposition can occur. It is crucial to monitor the reaction closely and start with the mildest effective conditions.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling this compound with boronic acids or esters can be challenging.

Issue 1: My reaction shows no conversion, or the starting material is recovered unchanged.

This is the most common failure mode and typically points to a problem with catalyst activation or the oxidative addition step.

Troubleshooting Workflow: Catalyst & Conditions Optimization

Caption: Troubleshooting flowchart for failed Suzuki-Miyaura reactions.

Causality & Explanation:

-

The Ligand is Critical: Standard phosphine ligands like PPh₃ are not electron-rich enough to promote the difficult oxidative addition of palladium into the C-Cl bond of your electron-deficient substrate. Bulky biaryl phosphine ligands (e.g., SPhos, XPhos) have the necessary electronic and steric properties to create a highly active, low-coordinate palladium center that can overcome this barrier.

-

Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate this step efficiently.

-

Solvent and Temperature: Higher temperatures are often needed to overcome the high activation energy of the oxidative addition step. Solvents like dioxane or toluene are preferred over THF due to their higher boiling points, allowing the reaction to be heated sufficiently.

Recommended Protocol: Initial Screening Conditions

| Component | Recommendation | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard, reliable Pd(0) and Pd(II) sources. |

| Ligand | SPhos or XPhos (1.1 to 1.2 eq. relative to Pd) | Proven to be highly effective for sterically hindered aryl chlorides. |

| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that promotes efficient transmetalation. |

| Solvent | Dioxane or Toluene | High-boiling aprotic solvents that can facilitate the required temperatures. |

| Temperature | 90 - 110 °C | A necessary temperature range to drive the difficult oxidative addition. |

| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and degradation of the catalyst. |

Step-by-Step Experimental Setup:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in the chosen anhydrous solvent (e.g., Toluene).

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Stir vigorously and monitor the reaction progress by TLC or GC-MS.

Issue 2: My reaction is producing significant amounts of a dehalogenated side product.

Dehalogenation (hydrodehalogenation) occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. This is a common side reaction, especially with highly active catalysts and when the desired coupling is slow.

Causality & Explanation:

This side reaction can arise from two main pathways:

-

Reaction with Base/Solvent: At high temperatures, the palladium catalyst can react with trace water or other protic impurities, leading to the formation of a palladium-hydride species (Pd-H). This species can then reductively eliminate the aryl group to give the dehalogenated product.

-

β-Hydride Elimination from Boronic Acid: If the boronic acid partner has β-hydrogens, β-hydride elimination after transmetalation can also form a Pd-H species, which then participates in the undesired reductive cycle.

Mitigation Strategies

| Strategy | Action | Rationale |

| Use Anhydrous Conditions | Thoroughly dry all reagents and solvents. Use a freshly opened bottle of base. | Minimizes the primary source of protons that can lead to the formation of Pd-H species. |

| Lower Reaction Temperature | Once the reaction has initiated, try reducing the temperature by 10-20 °C. | Dehalogenation often has a different activation energy than the desired coupling. Lowering the temperature can sometimes disfavor the side reaction. |

| Change the Base | Switch from a carbonate/phosphate base to a fluoride source like CsF or KF. | Fluoride anions can act as activators for the boronic acid but are less basic, sometimes suppressing hydrodehalogenation pathways. |

| Use a Boronic Ester | Consider using a pinacol boronate (Bpin) ester instead of the boronic acid. | Boronate esters can exhibit different kinetics and sometimes lead to cleaner reactions with less proto-deboronation and related side reactions. |

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

This reaction is key for forming C-N bonds, but amination of this compound requires a carefully selected catalyst system to avoid common pitfalls.

Issue: My amination reaction is slow, incomplete, or results in catalyst decomposition (formation of palladium black).

This often points to an imbalance between the rates of oxidative addition and reductive elimination, or an inappropriate choice of base.

Decision Pathway for Buchwald-Hartwig Amination

Caption: Decision tree for optimizing Buchwald-Hartwig amination reactions.

Causality & Explanation:

-

Base Selection is Paramount: In C-N coupling, the base must be strong enough to deprotonate the amine but not so nucleophilic that it attacks the palladium center or the aryl halide. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the gold standard. They are strong bases but their bulk prevents them from interfering with the catalytic cycle. Weaker carbonate bases are generally insufficient.

-

Ligand Affects Reductive Elimination: The final, bond-forming step in the Buchwald-Hartwig cycle is reductive elimination from the palladium center. The electronic and steric properties of the ligand directly influence the rate of this step. While ligands like XPhos can work, sometimes specialized ligands developed specifically for C-N coupling (like the Josiphos family) can accelerate this crucial step and prevent catalyst decomposition.

-

Concentration Matters: The rates of the bimolecular steps in the catalytic cycle (oxidative addition, reductive elimination) are dependent on the concentration of the reactants. Running the reaction at a higher concentration can often accelerate a sluggish transformation.

Recommended Protocol: Initial Screening Conditions

| Component | Recommendation | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard and reliable palladium sources. |

| Ligand | BrettPhos or RuPhos (1.1 to 1.5 eq. relative to Pd) | Excellent general-purpose ligands for challenging C-N couplings. |

| Base | NaOtBu (1.2-1.5 equivalents) | The standard, highly effective base for Buchwald-Hartwig amination. |

| Solvent | Toluene or CPME | Aprotic solvents that are compatible with the strong base. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required for these challenging substrates. |

| Atmosphere | Nitrogen or Argon | Critical for preventing catalyst oxidation and side reactions. |

References

-

Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Mild-Temperature Amidation of Aryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The Suzuki-Miyaura coupling reaction: a personal history from a small university in Japan Source: Pure and Applied Chemistry URL: [Link]

-

Title: Fluoride-Free Suzuki-Miyaura and Hiyama-Denmark Couplings Mediated by a Palladium-N-Heterocyclic Carbene Catalyst Source: Organometallics URL: [Link]

-

Title: A Simple, Air-Stable Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]

Side reactions in the nitration of "2,3,5-Trichloro-4-methylbenzotrifluoride"

Executive Summary: The "Deactivated Fortress" Challenge

Welcome to the technical support hub for fluorinated aromatics. You are likely attempting to synthesize 2,3,5-trichloro-4-methyl-6-nitrobenzotrifluoride , a critical intermediate for agrochemical actives (herbicides).

The Core Problem: You are attempting to nitrate a substrate that is electronically "conflicted."

-

Deactivation: The

group and three -

Steric Crowding: The only open position (C6) is flanked by a bulky

group and a -

The Trap: To overcome this deactivation, you must use forcing conditions (high temperature, strong mixed acids). However, these exact conditions trigger the oxidation of the methyl group and hydrolysis of the trifluoromethyl group , leading to yield collapse.

This guide provides the diagnostic tools to identify these side reactions and the protocols to suppress them.

Diagnostic Workflow: Identifying Your Impurity

Use this flowchart to correlate your analytical data (HPLC/LC-MS/NMR) with the specific side reaction occurring in your flask.

Figure 1: Diagnostic logic for identifying impurities based on mass shift and spectral data.

Deep Dive: Side Reaction Mechanisms

Side Reaction A: Oxidation of the Methyl Group

The Issue: Nitric acid is a potent oxidizer. Under the high temperatures required to nitrate this deactivated ring (>80°C), the 4-methyl group is susceptible to oxidation, converting it into a carboxylic acid.

-

Mechanism: Radical abstraction of benzylic hydrogen by

, followed by oxidation to aldehyde and finally carboxylic acid. -

Symptom: Appearance of a highly polar impurity that is extracted into aqueous base (sodium bicarbonate wash).

-

Prevention: Maintain temperature

. If reactivity is too low, increase acid strength (oleum) rather than temperature.

Side Reaction B: Hydrolysis of the Trifluoromethyl Group

The Issue: The

-

Mechanism: Protonation of fluorine, elimination of HF to form a difluorobenzylic cation, followed by nucleophilic attack by water (generated from the nitration reaction itself).

-

Symptom: Disappearance of the characteristic

singlet in -

Prevention: Minimize water content. Use fuming nitric acid (98%+) and oleum to scavenge water produced during nitration.

Side Reaction C: Ipso-Nitration (Nitrodechlorination)

The Issue: Although rare in deactivated rings, the nitro group can displace a chlorine atom (ipso-substitution), particularly if the chlorine is activated by the methyl group.

-

Symptom: Mass spectrum shows a product with one fewer chlorine isotope pattern.

-

Prevention: Avoid "runaway" exotherms. This reaction typically has a higher activation energy than normal nitration.

Optimized Experimental Protocol

Objective: Maximize nitration at C6 while suppressing methyl oxidation.

Reagents

-

Substrate: 2,3,5-Trichloro-4-methylbenzotrifluoride (1.0 eq)

-

Acid Solvent: Sulfuric Acid (

), 98% or 20% Oleum (acts as solvent and dehydrating agent). -

Nitrating Agent: Fuming Nitric Acid (

), >98% (1.1 - 1.2 eq). Do not use 65% nitric acid.

Step-by-Step Methodology

-

Preparation of Nitrating Mix (The "Mixed Acid"):

-

In a separate vessel, cool the Sulfuric Acid/Oleum to 0–5°C.

-

Slowly add Fuming Nitric Acid dropwise. Exothermic.

-

Why? Pre-mixing generates the active nitronium ion (

) while keeping the temperature low to prevent oxidant formation.

-

-

Substrate Addition:

-

Charge the substrate into the main reactor.

-

If the substrate is solid/viscous, a small amount of inert solvent (e.g., 1,2-dichloroethane) may be used, but neat reaction is preferred for kinetics.

-

-

Controlled Nitration (The Critical Step):

-

Add the Mixed Acid to the substrate slowly, maintaining internal temperature between 40°C and 50°C .

-

Caution: Do not exceed 60°C during addition. High localized concentration of

+ Heat = Oxidation.

-

-

The "Cook" Phase:

-

Once addition is complete, slowly ramp temperature to 60–65°C .

-

Hold for 2–4 hours. Monitor by HPLC.

-

Stop Criterion: Stop when starting material is <1%. Do not "overcook" to chase the last 0.5%, as oxidative degradation accelerates exponentially with time.

-

-

Quench & Workup:

-

Cool to 20°C.

-

Pour onto crushed ice (slowly).

-

Phase Cut: The product is a heavy oil/solid. Separation is easier if extracted with DCM.

-

Alkaline Wash: Wash the organic layer with 5%

. -

Self-Validation: If the aqueous wash turns yellow/orange and precipitates solid upon acidification, you generated the oxidized byproduct (Side Reaction A).

-

Troubleshooting FAQs

Q1: My reaction stalled at 80% conversion. Should I add more Nitric Acid?

-

Answer: No. Adding more oxidant increases the risk of attacking the methyl group. Instead, add Oleum (fuming sulfuric acid) . The water produced by the reaction (

) dilutes the acid, killing the nitronium ion. Oleum reacts with this water (

Q2: I see a "Red Oil" forming that is difficult to crystallize.

-

Answer: This is often a sign of polynitrated byproducts or oxidative decomposition. If your crude is red/brown, perform a filtration through a short silica plug using hexanes/DCM. The oxidative impurities are polar and will stick to the silica, while the fluorinated nitro product elutes easily.

Q3: Why is my yield low despite 100% conversion?

-

Answer: Check your aqueous waste. If you oxidized the methyl group to a carboxylic acid, the product became water-soluble (as a salt) during the bicarbonate wash. Acidify a sample of your aqueous waste; if a solid precipitates, that was your "missing" yield (oxidized byproduct).

Pathway Visualization

Figure 2: Competitive reaction pathways. Temperature control is the primary switch between the Green path (Target) and Red paths (Impurities).

References

-

BenchChem. (2025).[1][2] Troubleshooting low yield in nitration of 2-chlorobenzotrifluoride. Retrieved from .

-

Olah, G. A., et al. (1973). Friedel-Crafts Chemistry. Wiley & Sons. (Referenced in patent literature regarding chlorobenzotrifluoride synthesis).[3]

-

European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP 0150587 B1). Retrieved from .

-

University of Southampton. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from .

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from .

Sources

Validation & Comparative

Spectroscopic analysis of "2,3,5-Trichloro-4-methylbenzotrifluoride" and its isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In the synthesis of fluorinated agrochemical and pharmaceutical intermediates, 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS 141030-68-4) represents a critical structural scaffold. However, the electrophilic aromatic substitution (chlorination) of 4-methylbenzotrifluoride or the methylation of polychlorobenzotrifluorides invariably yields a complex matrix of regioisomers.

Distinguishing the target molecule (2,3,5-trichloro-4-methyl-) from its likely isomers—such as 2,3,4-trichloro-5-methyl- or 2,4,5-trichloro-3-methyl- —is not merely an analytical exercise but a prerequisite for regulatory compliance and structure-activity relationship (SAR) validity.

This guide moves beyond basic characterization, offering a self-validating spectroscopic workflow that leverages specific nuclear magnetic resonance (NMR) coupling constants and gas chromatography (GC) retention behaviors to unambiguously identify the target isomer.

Isomer Landscape & Structural Logic

Before initiating analysis, one must understand the "Isomer Space." The trifluoromethyl (

| Isomer Name | Structure Description | Key Differentiator (Predicted) |

| Target: 2,3,5-Trichloro-4-methyl | 13C NMR: | |

| Isomer A: 2,3,4-Trichloro-5-methyl | NOE: Strong enhancement between | |

| Isomer B: 2,4,5-Trichloro-3-methyl | 13C NMR: |

Method 1: High-Resolution GC-MS Profiling

Objective: Separation of isomers based on boiling point volatility and fragmentation patterns.

Experimental Protocol

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-1701 or VF-17ms (30 m × 0.25 mm × 0.25 µm). Note: Standard non-polar columns like DB-5 often fail to resolve these closely boiling isomers. Mid-polarity cyano-phases (1701) provide better selectivity for polychlorinated aromatics.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 10°C/min to 180°C.

-

Ramp 2°C/min to 220°C (Critical resolution window).

-

Ramp 20°C/min to 280°C; Hold 3 min.

-

-

Inlet: Split 50:1 @ 250°C.

Data Interpretation

While mass spectra (

-

Elution Order Logic: Isomers with "crowded" substituents (vicinal chlorines) generally have higher boiling points and longer retention times.

-

Validation: Calculate the Relative Retention Time (RRT) against a stable internal standard like 1,2,4-trichlorobenzene.

Method 2: NMR Spectroscopy (The Definitive Structural Proof)

Objective: Unambiguous assignment using Spin-Spin Coupling and Nuclear Overhauser Effect (NOE).

Experimental Protocol

-

Solvent:

(Chloroform-d) or -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference:

(0 ppm) for 19F; TMS (0 ppm) for 1H.

Diagnostic Workflow (Logic Tree)

The following decision tree illustrates the step-by-step logic to confirm the target structure.

Figure 1: Logic Tree for the structural differentiation of trichloro-methylbenzotrifluoride isomers.

Deep Dive: The 13C-19F Coupling Mechanism

The most robust "self-validating" check is the Carbon-13 signal of the aromatic carbon attached to the methyl group (

-

Mechanism: Fluorine (

) couples to Carbon ( -

Coupling Constants (

):-

Ortho (

): ~30 Hz (Large Quartet) -

Meta (

): ~3-5 Hz (Small, distinct Quartet) -

Para (

): < 1-2 Hz (Often unresolved, appears as Singlet )

-

Conclusion: Only the target molecule (Methyl at position 4) places the methyl-bearing carbon para to the

Comparative Data Summary

The following table synthesizes the expected spectral data to facilitate rapid benchmarking.

| Feature | Target (2,3,5-Cl, 4-Me) | Isomer A (2,3,4-Cl, 5-Me) | Isomer B (2,4,5-Cl, 3-Me) |

| 1H NMR (Ar-H) | Singlet (Pos 6) | Singlet (Pos 6) | Singlet (Pos 6) |

| NOE (Me -> Ar-H) | Negative (Distance > 5Å) | Positive (Distance < 3Å) | Negative (Distance > 5Å) |

| 13C NMR ( | Singlet (Para to | Quartet (Meta to | Quartet (Meta to |

| 19F NMR Shift | |||

| GC Elution | Intermediate | Late (Vicinal Cl crowding) | Early |

Analytical Workflow Diagram

This diagram outlines the sequence of operations from crude reaction mixture to certified analytical report.

Figure 2: Step-by-step analytical workflow for purity assessment and structural certification.

References

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

Google Patents. (2014). CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride.[1][2][3][4][5] Retrieved from

-

NIST WebBook. (n.d.). Benzene, 1,2,3-trichloro-4-methyl- (IR Spectrum).[6] Retrieved from [Link]

Sources

- 1. CN1086374C - Process for preparing 3,4,5-trichloro-benzotrifluoride - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Benzene, 1,2,3-trichloro-4-methyl- [webbook.nist.gov]